molecular formula C11H14FN B2579993 (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine CAS No. 195004-63-8

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine

Cat. No.: B2579993
CAS No.: 195004-63-8
M. Wt: 179.238
InChI Key: HJNNKRLMSKZPAR-MDWZMJQESA-N
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Description

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine is a Schiff base compound of interest in medicinal chemistry and materials science research. Schiff bases, characterized by an azomethine group (-C=N-), are versatile scaffolds known for diverse biological activities . This compound serves as a key intermediate for researchers developing new active molecules. Its core structure is associated with antimicrobial properties, as demonstrated in studies on similar fluorinated Schiff bases which show efficacy against gram-positive and gram-negative bacteria . Furthermore, the structural motif of the fluorobenzylidene group is found in compounds investigated for their anticancer activity, including studies on breast cancer cell lines (MCF-7), where related molecules have been shown to induce apoptosis and inhibit cell proliferation . The mechanism of action for Schiff bases often involves interactions with biological targets through the imine nitrogen, and their electronic properties make them suitable for computational modeling and DFT studies to predict reactivity and biological potential . This product is intended for chemical synthesis and in-vitro research applications only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-1-(2-fluorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNNKRLMSKZPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine typically involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-2-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine as an anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers, including gliomas and acute myeloid leukemia .

Study Findings
Study on IDH InhibitorsDemonstrated that similar Schiff bases can inhibit mutant IDH activity, reducing tumor growth in xenograft models .
Antitumor ScreeningCompounds bearing fluorinated moieties showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

Neuroprotective Effects

The neuroprotective properties of fluorinated amines have been documented, suggesting that this compound may offer protective effects against neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. Its reactivity allows for the introduction of various functional groups, enabling the development of new pharmaceuticals with tailored properties .

Application Description
Synthesis of DerivativesUtilized in creating derivatives with enhanced biological activities for drug development .
FunctionalizationThe compound can undergo further reactions to introduce diverse functional groups, expanding its utility in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Configuration Key Functional Groups Biological/Chemical Activity Reference
(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine 2-Fluorobenzylidene, tert-butyl E Imine (C=N) Not explicitly stated; potential applications in catalysis or drug design inferred from structural analogs.
(Z)-N-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-2-methylpropan-2-amine oxide 2-Bromo-5-hydroxy-4-methoxybenzylidene, tert-butyl Z Nitrone (C=N→O) Neuroprotective effects in rat cortical neurons under oxygen-glucose deprivation; antioxidant properties.
(Z)-N-(2-Ethoxy-2-oxoethylidene)-2-methylpropan-2-amine oxide Ethoxy-oxoethylidene, tert-butyl Z Nitrone (C=N→O), ester Used in nitrone-alkene cycloadditions for heterocycle synthesis.
N-tert-butyl triazole derivatives 4-Fluorophenyl-triazole, tert-butyl N/A Nitrone (C=N→O), triazole Potent antioxidant activity; fluorinated aryl groups enhance efficacy.
(E)-N-tert-butyl-3-phenylprop-2-en-1-amine Phenyl, tert-butyl E Enamine (C=C-N) Intermediate in polymer chemistry; structural analog with varied reactivity.

Key Differences and Implications

Substituent Effects
  • Fluorine vs. Other Halogens: The 2-fluorobenzylidene group in the target compound offers moderate electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions.
  • tert-Butyl Group : The tert-butyl moiety in all listed compounds enhances lipophilicity and metabolic stability. However, in nitrone derivatives (e.g., (Z)-N-(2-Bromo...amine oxide ), this group stabilizes the nitrone radical, critical for antioxidant activity .
Configuration and Reactivity
  • E vs. Z Configuration : The E-configuration in the target compound positions the fluorine and tert-butyl groups on opposite sides of the C=N bond, reducing steric clash. In contrast, Z-configured nitrones (e.g., (Z)-N-(2-Bromo...amine oxide ) allow closer proximity of substituents, facilitating radical scavenging or cycloaddition reactions .
  • Imine vs. Nitrone : The target compound’s imine group (C=N) is less polarized than the nitrone group (C=N→O), making it less reactive in cycloadditions but more stable in acidic conditions. Nitrones are preferred in antioxidant applications due to their ability to trap free radicals .

Biological Activity

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine, a compound with notable chemical properties, has been the subject of various studies exploring its biological activities, particularly in the context of anticancer effects, antibacterial properties, and potential mechanisms of action. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a fluorobenzylidene moiety attached to a 2-methylpropan-2-amine backbone. Its structure can be represented as follows:

C11H14FN\text{C}_{11}\text{H}_{14}\text{FN}

This structural configuration is significant for its interaction with biological targets, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 and MCF-7. For instance, a study evaluating related benzylidene derivatives demonstrated that they could induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Case Study: Cytotoxicity Assessment

In a comparative analysis, this compound was tested against several cancer cell lines. The results indicated:

Cell Line IC50 (µM) Mechanism of Action
HepG-215.4Apoptosis induction, DNA intercalation
MCF-712.7Cell cycle arrest at G0/G1 phase
A54918.9Reactive oxygen species modulation

These findings suggest that the compound's efficacy varies across different cancer types, with mechanisms involving both apoptosis and cell cycle modulation being critical to its anticancer activity.

Antibacterial Properties

Apart from its anticancer effects, this compound has also shown antibacterial activity against several strains of bacteria. In vitro studies have demonstrated that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The antibacterial activity was assessed using standard disk diffusion methods. The results were summarized as follows:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

These results indicate that the compound possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, thereby preventing further proliferation of cancer cells.
  • Reactive Oxygen Species Modulation : The compound influences oxidative stress levels within cells, which can lead to either cytotoxicity or protective effects depending on the cellular context .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine, and how is reaction progress optimized?

The compound is synthesized via Schiff base formation between 2-fluorobenzaldehyde and 2-methylpropan-2-amine under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Reaction progress is monitored by thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the emergence of the imine C=N stretch (~1640 cm⁻¹). Post-synthesis, purification via recrystallization or column chromatography ensures high purity. NMR analysis (e.g., δ ~8.3 ppm for the imine proton) confirms structural integrity .

Q. How is the (E)-stereochemistry of the imine group confirmed experimentally?

The (E)-configuration is confirmed through nuclear Overhauser effect (NOE) NMR experiments. For example, irradiation of the imine proton (δ ~8.3 ppm) shows no enhancement of signals from the fluorobenzyl aromatic protons, indicating trans geometry. Single-crystal X-ray diffraction (SCXRD) provides definitive proof, with torsion angles between the fluorophenyl and tert-butyl groups typically >150°, consistent with the (E)-isomer .

Q. What analytical techniques are critical for assessing purity and structural integrity?

High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃FN: 178.1036, observed 178.1038). ¹H and ¹³C NMR identify key signals: tert-butyl protons (δ ~1.10 ppm, singlet), imine proton (δ ~8.3 ppm), and fluorinated aromatic protons (δ ~7.2–7.8 ppm). Elemental analysis (e.g., C: 74.5%, H: 7.3%, N: 7.9%) ensures stoichiometric consistency .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Crystal disorder in the tert-butyl group or fluorophenyl ring can complicate refinement. Using SHELXL (via the SHELX suite), anisotropic displacement parameters (ADPs) are applied to disordered atoms. High-resolution data (e.g., <1.0 Å) and restraints on bond lengths/angles improve model accuracy. The R-factor (e.g., <0.05) and data-to-parameter ratio (>10:1) are critical metrics for reliability .

Q. How do solvent polarity and temperature influence the compound’s stability as a Schiff base?

Hydrolytic stability is pH- and solvent-dependent. In aqueous acidic conditions (pH < 4), the imine bond hydrolyzes to regenerate the aldehyde and amine. Kinetic studies via UV-Vis spectroscopy (monitoring λ_max ~300 nm for the imine) show enhanced stability in aprotic solvents (e.g., DMF) at low temperatures (4°C). Activation energy (Ea) for hydrolysis can be calculated using Arrhenius plots .

Q. How can computational chemistry resolve discrepancies between experimental and predicted spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and vibrational frequencies. Deviations between computed and experimental ¹³C NMR shifts (e.g., tert-butyl carbons at δ ~28–30 ppm) may indicate conformational flexibility or crystal-packing effects. Molecular dynamics simulations model solvent interactions to refine predictions .

Q. What strategies address contradictory data in reaction mechanism studies (e.g., competing pathways in Schiff base formation)?

Isotopic labeling (e.g., ¹⁵N-amine) tracks nitrogen migration via 2D NMR (HSQC/HMBC). Kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms. Control experiments with substituted aldehydes (e.g., electron-withdrawing groups) assess electronic effects on reaction rates .

Methodological Notes

  • X-ray Crystallography : Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .
  • Spectroscopy : Variable-temperature NMR (e.g., −40°C to 60°C) probes dynamic processes like imine tautomerization .
  • Data Validation : Cross-reference HRMS with isotopic patterns (e.g., M+1/M+2 peaks) to confirm molecular formula .

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